1-(7-硝基-1H-吲哚-3-基)乙酮

描述

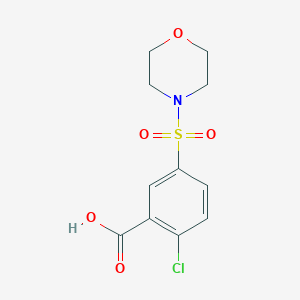

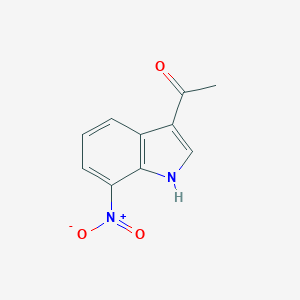

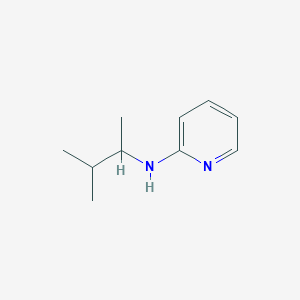

1-(7-Nitro-1H-indol-3-YL)ethanone is a compound with the molecular formula C10H8N2O3 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 1-(7-Nitro-1H-indol-3-YL)ethanone consists of an indole ring substituted with a nitro group at the 7-position and an ethanone group at the 1-position .科学研究应用

吲哚的合成和分类

吲哚及其衍生物,如1-(7-硝基-1H-吲哚-3-基)乙酮,由于存在于各种具有生物活性的天然和合成化合物中,在有机化学中具有重要意义。吲哚的合成一直是广泛研究的课题,导致了许多制备方法的发展。Taber和Tirunahari(2011)的一篇综述提供了一个框架,用于对所有吲哚合成进行分类,突出了用于构建吲哚核的多种策略的多样性。这种分类系统有助于理解合成途径和吲哚化学的历史发展,这对于推动这一领域的研究至关重要Taber & Tirunahari, 2011。

废水管理和环境应用

最近的研究确定了硝酸衍生物,如1-(7-硝基-1H-吲哚-3-基)乙酮,在改善废水管理方面的应用。段等人(2019)探讨了自由硝酸(FNA)在控制下水道腐蚀、气味以及增强污泥减少和能源回收方面的应用。FNA对微生物的抑制和杀菌作用提供了潜在的环境效益,包括碳和能源高效的氮去除以及改善废水处理过程中的藻类收获Duan et al., 2019。

芳香族硝基化合物的催化还原

使用一氧化碳(CO)对芳香族硝基化合物进行芳香胺、异氰酸酯、碳酸酯和脲的催化还原,由于其在有机合成和工业应用中的相关性而受到关注。Tafesh和Weiguny(1996)回顾了这一领域的进展,强调了CO诱导的硝基团还原的机理理解和应用。这一过程展示了硝基化合物在化学合成中的多功能性以及它们在创造有价值的化学中间体方面的潜力Tafesh & Weiguny, 1996。

氧化亚氮排放和环境影响

了解氧化亚氮(N2O)从各种来源排放以及在环境中硝基化合物转化的影响对于应对气候变化至关重要。胡等人(2012)概述了水产养殖中的N2O排放,强调了识别和量化N2O来源以减少其对温室气体排放的贡献的重要性。这篇综述突出了硝基化合物及其衍生物在影响空气质量和全球变暖的环境过程中的作用Hu et al., 2012。

未来方向

The future directions for research on 1-(7-Nitro-1H-indol-3-YL)ethanone and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthesis methods and the study of their mechanisms of action will also be important areas of future research .

属性

IUPAC Name |

1-(7-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMZEQFBKFBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625317 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Nitro-1H-indol-3-YL)ethanone | |

CAS RN |

165669-21-6 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)